molecular formula C19H21N7O2S B6443662 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1,2-benzothiazole-1,1-dione CAS No. 2549052-68-6

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1,2-benzothiazole-1,1-dione

Cat. No.: B6443662
CAS No.: 2549052-68-6
M. Wt: 411.5 g/mol
InChI Key: VWBGWWXIFLHQQT-UHFFFAOYSA-N
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Description

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1,2-benzothiazole-1,1-dione is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of multiple heterocyclic rings and functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1,2-benzothiazole-1,1-dione typically involves multi-step reactionsKey steps may involve nucleophilic substitution, cyclization, and amination reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production time .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1,2-benzothiazole-1,1-dione has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1,2-benzothiazole-1,1-dione is unique due to its combination of multiple heterocyclic rings and functional groups, which contribute to its diverse chemical reactivity and potent biological activities. Its ability to inhibit CDK2 with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

N-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2S/c1-12-21-17-15(10-20-25(17)3)18(22-12)26-9-8-13(11-26)24(2)19-14-6-4-5-7-16(14)29(27,28)23-19/h4-7,10,13H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBGWWXIFLHQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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